

An In-Depth Technical Guide to 5-(*m*-Tolyl)nicotinic Acid

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Compound of Interest

Compound Name: 5-(*m*-Tolyl)nicotinic acid

CAS No.: 887973-34-4

Cat. No.: B1360873

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Foreword: In the landscape of modern drug discovery and medicinal chemistry, the exploration of novel scaffolds and substituted heterocyclic compounds remains a cornerstone of innovation. This technical guide is dedicated to **5-(*m*-Tolyl)nicotinic acid**, a molecule of significant interest due to its structural relation to nicotinic acid (Niacin, Vitamin B3), a well-established therapeutic agent. This document provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the core chemical properties, a robust synthesis methodology, and the pharmacological rationale for its investigation.

Core Physicochemical & Structural Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock upon which all subsequent experimental design is built. **5-(*m*-Tolyl)nicotinic acid** is a solid, typically appearing as an off-white or pale yellow powder. Its key identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	5-(3-Methylphenyl)pyridine-3-carboxylic acid	
Molecular Formula	C ₁₃ H ₁₁ NO ₂	
Molecular Weight	213.23 g/mol	
CAS Number	886365-31-9	
Appearance	Off-white to light yellow solid	
Melting Point	210-212 °C	[1]
Solubility	Sparingly soluble in water. Soluble in organic solvents like DMSO and methanol.	[1]
pKa	2.27±0.10 (Predicted)	[1]

Expertise & Experience: The predicted pKa suggests that the carboxylic acid moiety is relatively acidic, a typical characteristic of pyridinecarboxylic acids. Its limited aqueous solubility but good solubility in organic solvents like DMSO is a critical consideration for in vitro assay development and stock solution preparation. For potential in vivo applications, formulation strategies such as salt formation may be necessary to enhance bioavailability.

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The construction of the biaryl C-C bond in **5-(m-Tolyl)nicotinic acid** is efficiently achieved via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the requisite building blocks: a halo-pyridine and a boronic acid.

Validated Synthesis Protocol

This protocol describes the coupling of 5-bromonicotinic acid with m-tolylboronic acid.

Reagents & Materials:

- 5-Bromonicotinic acid (1.0 eq)
- m-Tolylboronic acid (1.2 eq)
- Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
- Triphenylphosphine [PPh₃] (0.08 eq)
- Sodium Carbonate [Na₂CO₃] (2.5 eq)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
- Ethyl Acetate (for extraction)
- 1M Hydrochloric Acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

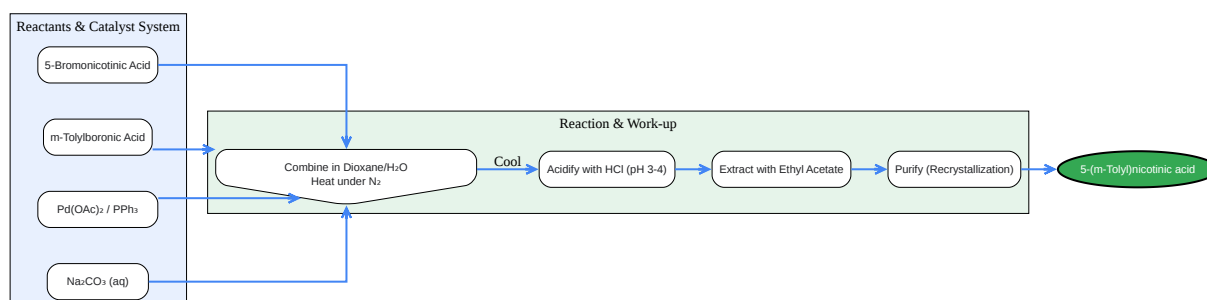
Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromonicotinic acid, m-tolylboronic acid, and sodium carbonate.
- Catalyst Pre-formation (Optional but Recommended): In a separate, smaller flask, stir the Palladium(II) acetate and triphenylphosphine in a small amount of the dioxane solvent for 10-15 minutes. This allows for the in-situ formation of the active Pd(0) catalyst complex.
- Initiation: Add the 1,4-dioxane/water solvent mixture to the main reaction flask, followed by the catalyst solution.
- Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

- **Reaction Execution:** Heat the mixture to reflux (typically 80-100 °C) and maintain with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromonicotinic acid is consumed (typically 4-12 hours).
- **Work-up & Isolation:** a. Cool the reaction mixture to room temperature. b. Acidify the aqueous mixture with 1M HCl to a pH of ~3-4. This crucial step protonates the carboxylate salt, rendering the product insoluble in the aqueous phase. c. Extract the product into ethyl acetate (3x volumes). d. Combine the organic layers, wash with brine to remove residual inorganic salts, and dry over anhydrous MgSO₄.
- **Purification:** Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **5-(m-Tolyl)nicotinic acid**.

Trustworthiness & Causality: This protocol is self-validating. The use of a slight excess of the boronic acid drives the reaction to completion. The aqueous base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. The phosphine ligand stabilizes the palladium catalyst and facilitates the reductive elimination step that forms the final product.

Synthesis Workflow Visualization



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Caption: Workflow for the Suzuki-Miyaura synthesis of **5-(m-Tolyl)nicotinic acid**.

Pharmacological Potential & Rationale for Investigation

The therapeutic value of nicotinic acid is primarily linked to its effects on lipid metabolism.[4][5] It is known to favorably modulate cholesterol levels by reducing LDL and VLDL and significantly increasing HDL cholesterol.[6] These effects are largely mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂), which is highly expressed in adipocytes.

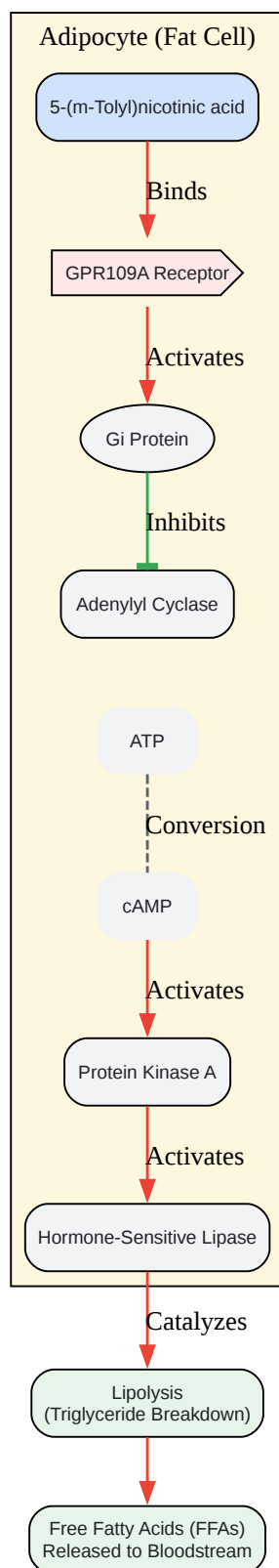
Expertise & Experience: The derivatization of the core nicotinic acid scaffold is a classic medicinal chemistry strategy aimed at improving potency, selectivity, or pharmacokinetic properties while potentially mitigating side effects like the flushing associated with niacin.[5] The introduction of the m-tolyl group at the 5-position introduces a significant structural change:

- **Increased Lipophilicity:** The tolyl group increases the molecule's lipophilicity (LogP) compared to the parent nicotinic acid. This can enhance membrane permeability, potentially altering tissue distribution and target engagement.
- **Steric Influence:** The bulky aryl group may influence binding affinity and selectivity for GPR109A or other potential off-targets.

Given this rationale, **5-(m-Tolyl)nicotinic acid** is a compelling candidate for investigation in therapeutic areas where nicotinic acid derivatives have shown promise, including:

- **Dyslipidemia and Atherosclerosis:** As a primary target area, evaluating its effect on lipid profiles is a logical first step.[7]
- **Inflammatory Conditions:** Nicotinic acid and its receptor GPR109A have been implicated in modulating immune responses.
- **Neurodegenerative Diseases:** Some studies have suggested a potential role for nicotinic acid derivatives in conditions like Alzheimer's and Parkinson's disease.[8]

Hypothesized Signaling Pathway



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Caption: Hypothesized mechanism via GPR109A agonism in adipocytes.

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